Bovinic acid

概要

説明

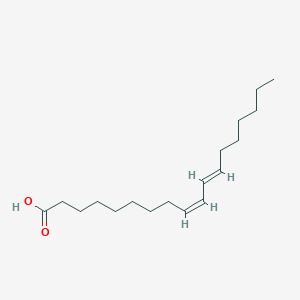

It is an omega-7 trans fatty acid with the chemical formula C18H32O2 and a molar mass of 280.452 g/mol . The name “bovinic acid” was proposed by Kramer et al. in 1998 . This compound is significant as it accounts for a substantial portion of the total conjugated linoleic acid content in dairy products .

準備方法

Bovinic acid is produced from vaccenic acid through the action of unsaturase enzymes . In industrial settings, the production of this compound involves the bioconversion of vaccenic acid, which is a naturally occurring trans fatty acid found in the fat of ruminants . The process involves the enzymatic conversion of vaccenic acid to this compound, which can then be isolated and purified for various applications .

化学反応の分析

ボビニック酸は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ボビニック酸は、さまざまな酸化生成物を形成するために酸化される可能性があります。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: ボビニック酸の還元により、飽和脂肪酸が生成される可能性があります。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: ボビニック酸は、特に二重結合において置換反応を起こす可能性があります。臭素または塩素を用いたハロゲン化は、一般的な置換反応です。

水素化: ボビニック酸の水素化により、パラジウム炭素などの触媒を使用して、飽和脂肪酸であるステアリン酸に変換することができます。

これらの反応から生成される主な生成物には、ボビニック酸のさまざまな酸化された、還元された、および置換された誘導体があります .

科学的研究の応用

Chemical Applications

In the field of chemistry, bovinic acid is primarily studied for its unique properties as a conjugated fatty acid. It plays a significant role in research related to fatty acid metabolism and synthesis.

Key Areas of Research:

- Fatty Acid Metabolism: this compound is involved in metabolic pathways that convert linoleic acid into various bioactive compounds, influencing lipid profiles in both animals and humans .

- Synthesis of Functional Foods: Its health benefits have prompted its inclusion in dietary supplements and functional foods aimed at improving human health outcomes .

Biological Applications

This compound has garnered attention for its biological effects, particularly concerning lipid metabolism and cellular processes.

Biological Properties:

- Anticarcinogenic Effects: Numerous studies have demonstrated this compound's potential to inhibit cancer cell proliferation. For instance, animal model studies indicate that it may reduce tumor incidence when included in the diet .

- Anti-Atherogenic Activities: Research has shown that this compound can lower cholesterol levels and improve lipid profiles, thereby reducing the risk of cardiovascular diseases .

Medical Applications

The medical implications of this compound are significant, particularly in oncology and cardiovascular health.

Case Studies:

- A study published in the Journal of Nutritional Biochemistry highlighted the antitumor effects of this compound when administered to mice, showing a marked reduction in skin tumor incidence following dietary inclusion .

- Another investigation into its anti-inflammatory properties suggested that this compound could modulate immune responses, potentially benefiting conditions like arthritis and other inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized for its health-promoting properties.

Applications:

- Dietary Supplements: this compound is incorporated into various dietary supplements aimed at enhancing metabolic health and preventing chronic diseases .

- Functional Foods: Its presence in dairy products has led to increased consumer interest in foods enriched with CLAs for their purported health benefits .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Fatty Acid Metabolism | Influences lipid profiles |

| Biological Research | Anticarcinogenic & Anti-Atherogenic | Reduces tumor incidence; improves lipid profiles |

| Medical | Oncology | Inhibits cancer cell proliferation |

| Industrial | Dietary Supplements | Enhances metabolic health |

作用機序

ボビニック酸の作用機序は、さまざまな分子標的および経路との相互作用を含みます。 ボビニック酸は、脂質代謝を調節し、脂肪酸の合成と酸化に関与する遺伝子の発現に影響を与えることで、その効果を発揮します 。 脂質代謝の調節において重要な役割を果たすペルオキシソーム増殖因子活性化受容体を活性化することが示されています 。 さらに、ボビニック酸は、コレステロールとトリグリセリドの合成に関与する酵素の活性を阻害することがわかっています .

6. 類似の化合物との比較

ボビニック酸は、以下のような他の共役リノール酸と似ています。

リノール酸: 9位と12位に2つの二重結合を持つ、多価不飽和オメガ-6脂肪酸です。

バセニック酸: ボビニック酸の前駆体として役立つトランス脂肪酸です。

ステアリン酸: ボビニック酸の水素化によって生成される飽和脂肪酸です。

ボビニック酸を際立たせているのは、特定のシス-9、トランス-11二重結合を持つ共役リノール酸としての独自の構造であり、これにより、独自の生物活性と健康上の利点がもたらされます .

類似化合物との比較

Bovinic acid is similar to other conjugated linoleic acids, such as:

Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds at the 9- and 12-positions.

Vaccenic acid: A trans fatty acid that serves as a precursor to this compound.

Stearic acid: A saturated fatty acid formed through the hydrogenation of this compound.

What sets this compound apart is its unique structure as a conjugated linoleic acid with specific cis-9, trans-11 double bonds, which confer distinct biological activities and health benefits .

生物活性

Bovinic acid, also known as rumenic acid or cis-9, trans-11-octadecadienoic acid, is a significant isomer of conjugated linoleic acid (CLA) found primarily in the fat of ruminants and dairy products. This compound has garnered interest due to its potential health benefits, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its metabolic pathways, health effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chemical formula and belongs to the class of organic compounds known as linoleic acids and derivatives. It is formed through the biohydrogenation of dietary polyunsaturated fatty acids in the rumen, particularly from trans-vaccenic acid (TVA) .

Metabolism of this compound

The metabolism of this compound involves several key processes:

- Biosynthesis : In ruminants, this compound is synthesized from linoleic acid via microbial action in the rumen. The primary pathway involves the activity of Δ9-desaturase, which converts TVA into this compound .

- Absorption and Distribution : After synthesis, this compound can be absorbed directly into the bloodstream or metabolized further by various tissues .

- Oxidation : Studies have shown that this compound undergoes β-oxidation in liver cells, leading to energy production and conversion into other fatty acids .

Anticancer Activity

Research has demonstrated that this compound possesses anticarcinogenic properties . For instance, animal studies indicate that it can reduce tumor incidence in models of chemically induced skin tumors . The mechanisms behind these effects may involve modulation of eicosanoid metabolism and enhancement of immune responses.

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activity , particularly through its activation of the Nrf2 pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation .

Cardiovascular Health

The compound also exhibits anti-atherogenic properties , which may contribute to cardiovascular health by reducing arterial plaque formation .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Colitis Model Study : In rodent models, this compound supplementation was shown to alleviate symptoms associated with colitis, suggesting a protective role against gastrointestinal diseases .

- Liver Metabolism Study : An investigation using liver slices demonstrated that this compound uptake was significantly higher than that of oleic acid, indicating its efficient metabolism within hepatic tissues .

- Dietary Impact on CLA Levels : A study highlighted how dietary modifications could enhance the levels of this compound in milk fat, thereby increasing its availability for human consumption. The research showed that specific feeding strategies could improve the concentration of beneficial fatty acids in dairy products .

Data Table: Comparison of this compound with Other Fatty Acids

| Fatty Acid | Chemical Structure | Main Source | Biological Activity |

|---|---|---|---|

| This compound | C18H32O2 | Ruminant fat | Anticancer, anti-inflammatory |

| Oleic Acid | C18H34O2 | Olive oil | Heart health |

| Linoleic Acid | C18H32O2 | Vegetable oils | Essential fatty acid |

| Trans-Vaccenic Acid | C18H34O2 | Ruminant fat | Precursor to this compound |

特性

IUPAC Name |

(9Z,11E)-octadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYXPOFIGCOSSB-GOJKSUSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041003 | |

| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bovinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2540-56-9 | |

| Record name | 9-cis,11-trans-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rumenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUMENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bovinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Bovinic acid shares the same molecular formula as linoleic acid, C18H32O2, with a molecular weight of 280.45 g/mol.

ANone: While the provided research doesn't delve into specific spectroscopic data for this compound, it does mention techniques like gas chromatography and mass spectrometry for identification and quantification. [, , , ] Further research in specialized databases would be necessary for detailed spectroscopic information.

ANone: The research provided focuses on this compound's role as a metabolite and its potential influence on biological pathways. There's no mention of it acting as a catalyst in chemical reactions. [, ]

ANone: While the provided research doesn't highlight specific computational studies on this compound, it does point to the potential of using techniques like QSAR modeling to explore structure-activity relationships. [] Such models could help predict the activity of this compound analogs based on structural modifications.

ANone: The provided research focuses on the scientific aspects of this compound. Information regarding specific SHE regulations would require consultation with relevant regulatory bodies and guidelines. []

ANone: The provided research doesn't mention any specific resistance mechanisms related to this compound. [] This aspect would require dedicated studies to explore any potential for developing resistance, especially if it were to be developed into a therapeutic agent.

ANone: The provided research primarily focuses on the identification of this compound and its potential role in lipid metabolism, particularly in the context of chickens. [, ] It doesn't delve into the detailed aspects covered in questions 13-26. These areas would require dedicated research and analyses beyond the scope of the provided scientific papers.

ANone: A multidisciplinary approach encompassing biochemistry, nutrition, microbiology, and analytical chemistry is crucial to fully elucidate the properties and potential applications of this compound. [] Combining expertise from these fields can provide insights into its biosynthesis, metabolism, biological activity, and potential health implications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。